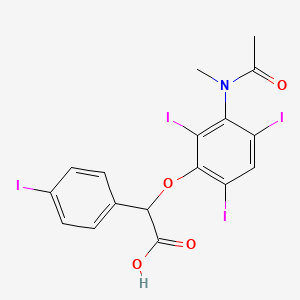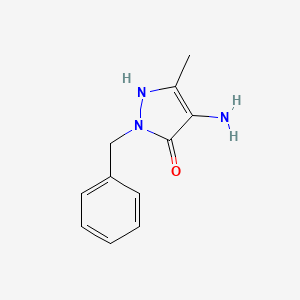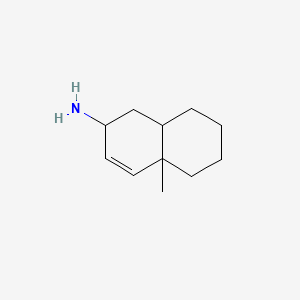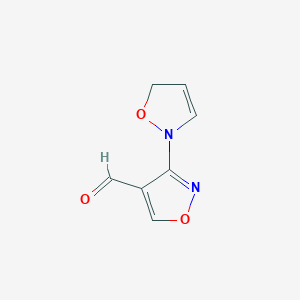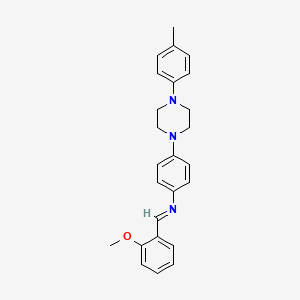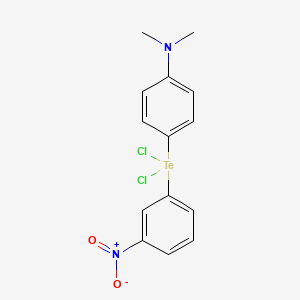
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- is a complex organotellurium compound It is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and an m-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- typically involves the reaction of tellurium tetrachloride with p-(dimethylamino)phenyl and m-nitrophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions to ensure high yield, and purification of the final product to remove any impurities. The exact methods can vary depending on the scale of production and the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: Chlorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while reduction could produce tellurium hydrides.
Aplicaciones Científicas De Investigación
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl telluride
- Diphenyltellurium
- Tellurium dichloride
Uniqueness
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
65743-49-9 |
|---|---|
Fórmula molecular |
C14H14Cl2N2O2Te |
Peso molecular |
440.8 g/mol |
Nombre IUPAC |
4-[dichloro-(3-nitrophenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14Cl2N2O2Te/c1-17(2)11-6-8-13(9-7-11)21(15,16)14-5-3-4-12(10-14)18(19)20/h3-10H,1-2H3 |
Clave InChI |
CMDIUGSNOKWVMF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Te](C2=CC=CC(=C2)[N+](=O)[O-])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



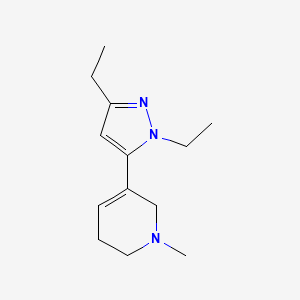
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)
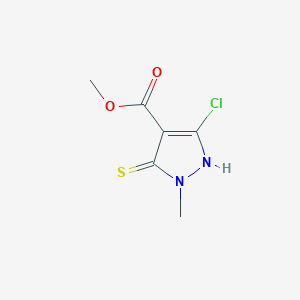
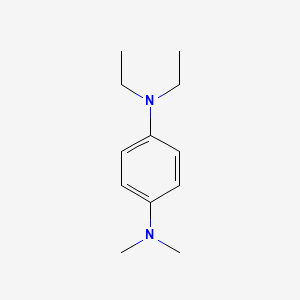
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)

